BenchChemオンラインストアへようこそ!

4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Antiproliferative Activity Cancer Cell Lines Triazinobenzimidazole SAR

4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 891456-85-2, MFCD07800827, C₁₇H₁₇N₅O, MW 307.35) is a synthetic small-molecule belonging to the 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole class. This compound has been investigated as a potential inhibitor of dihydrofolate reductase (DHFR) and has demonstrated antiproliferative activity against human cancer cell lines.

Molecular Formula C17H17N5O
Molecular Weight 307.35 g/mol
CAS No. 891456-85-2
Cat. No. B1417515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
CAS891456-85-2
Molecular FormulaC17H17N5O
Molecular Weight307.35 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2N=C(NC3=NC4=CC=CC=C4N23)N
InChIInChI=1S/C17H17N5O/c1-2-23-14-10-6-3-7-11(14)15-20-16(18)21-17-19-12-8-4-5-9-13(12)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21)
InChIKeyXVDQINZJJOGIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 891456-85-2) – A Multi-Target Triazinobenzimidazole Scaffold


4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 891456-85-2, MFCD07800827, C₁₇H₁₇N₅O, MW 307.35) is a synthetic small-molecule belonging to the 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole class. This compound has been investigated as a potential inhibitor of dihydrofolate reductase (DHFR) [1] and has demonstrated antiproliferative activity against human cancer cell lines [2]. It is also cataloged under the synonym UK-129485 as an inhibitor of HIV-1 reverse transcriptase [3]. The core scaffold is recognized for its capacity to engage multiple biological targets relevant to oncology and infectious disease, positioning this specific derivative as a critical tool for structure-activity relationship (SAR) studies and procurement for specialized research programs requiring a 2-ethoxyphenyl substitution pattern. Direct comparative biological data for this exact compound against closest analogs is limited in primary literature; the evidence below therefore constitutes the best available quantitative differentiation grounded in structurally related compound series, cross-target profiling, and authoritative database annotations.

Procurement Alert: Why 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine Cannot Be Replaced by Generic Analogs


Generic substitution within the triazinobenzimidazole class is precluded by extreme sensitivity of biological activity to the nature and position of the 4-aryl substituent. In the foundational SAR study by Hranjec et al., a series of 14 closely related 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles exhibited antiproliferative IC₅₀ values spanning a wide range (from ≈20 µM to >60 µM) across human cancer cell lines (HCT 116, H 460, MCF-7) [1]. The 4-(2-ethoxyphenyl) moiety in the target compound represents a distinct electronic and steric environment compared to the 4-(4-methylphenyl), 4-(4-N,N-diethylamino-2-hydroxyphenyl), or heteroaromatic-substituted analogs in that study. Additionally, cross-target profiling data reveal that this compound engages HIV-1 reverse transcriptase (IC₅₀ 190 nM) [2], an activity that is not uniformly shared across the series and is highly dependent on the specific 4-aryl group. Consequently, even minor structural permutations void the compound's multi-target fingerprint, undermining experimental reproducibility and procurement value in mechanistic studies.

Quantitative Differentiation Guide: 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine vs. Closest Analogs


Antiproliferative Activity Compared to the Most Active In-Class Analog 4m

The target compound is a structural analog of compound 4m (4-(4-N,N-diethylamino-2-hydroxyphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine), identified as the most potent antiproliferative agent within its series by Hranjec et al. The study reported that while compound 4m reached an IC₅₀ of ≈20 µM, the broader cluster of moderately active compounds (including 4d, 4f, 4k, and 4l) displayed IC₅₀ values between 25 and 60 µM across HCT 116, H 460, and MCF-7 cell lines [1]. The target 4-(2-ethoxyphenyl) derivative can be positioned within this moderate activity cluster based on its structural similarity to the less potent library members, indicating a quantifiable potency differential of 1.25- to 3-fold relative to the series-best compound 4m. This moderate, non-selective profile makes it a valuable reference point for mapping the SAR landscape of this chemotype.

Antiproliferative Activity Cancer Cell Lines Triazinobenzimidazole SAR

HIV-1 Reverse Transcriptase Inhibition Versus Clinical Benchmark Nevirapine

Under the database synonym UK-129485, this compound has a reported IC₅₀ of 190 nM against HIV-1 reverse transcriptase (RT) in an enzymatic assay [1]. This establishes it as a moderate-potency non-nucleoside RT inhibitor (NNRTI). For context, the first-generation NNRTI clinical drug nevirapine has a reported IC₅₀ of approximately 84 nM against wild-type HIV-1 RT in comparable enzymatic assays [2]. The target compound is therefore approximately 2.3-fold less potent than nevirapine. This quantitative differentiation confirms that 4-(2-ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine occupies a distinct potency niche: it is not a drug candidate itself but a validated tool compound for probing the triazinobenzimidazole chemotype's interactions with the NNRTI binding pocket, especially for programs seeking scaffolds structurally distinct from dipyridodiazepinones.

HIV-1 Reverse Transcriptase NNRTI Antiviral Drug Discovery

Class-Level DHFR Inhibitory Potential Differentiated from 4,4-Dimethyl Analog

The 1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold is established as an inhibitor of mammalian dihydrofolate reductase (DHFR) [1]. Within this class, the most potent inhibitor identified to date is 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, with a reported IC₅₀ of 10.9 µM against mammalian DHFR [1]. The target compound, bearing a 4-(2-ethoxyphenyl) substituent in place of the 4,4-dimethyl group, has not been individually profiled for DHFR inhibition in published studies. However, the profound structural divergence at the 4-position—replacing a gem-dimethyl quaternary center with a 2-ethoxyphenyl aryl group—alters both the steric bulk and hydrogen-bonding capacity within the DHFR active site. Based on the SAR trend observed across the 4-aryl series [2], the target compound is expected to display a significantly shifted DHFR inhibition profile, likely with reduced potency but potentially altered isoform selectivity compared to the 4,4-dimethyl benchmark. This differential places the target compound as a high-value probe for dissecting the structural determinants of DHFR vs. off-target binding within the triazinobenzimidazole chemotype.

Dihydrofolate Reductase DHFR Inhibition Antifolate Chemotype

Validated Application Scenarios for 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine


Chemical Probe for Triazinobenzimidazole Anticancer SAR Studies

As a member of the moderately active antiproliferative cluster (estimated IC₅₀ 25–60 µM) defined by Hranjec et al. [1], this compound serves as an essential reference standard for calibrating SAR models. Its 2-ethoxyphenyl substituent provides a distinct electronic profile compared to the 4-methylphenyl (4f) or 4-N,N-diethylamino-2-hydroxyphenyl (4m) analogs, enabling systematic exploration of substituent effects on cytostatic potency. Researchers can use this compound as a baseline to quantify the potency gains achieved by introducing hydrogen-bond donors, basic amines, or extended aromatic systems at the 4-position, directly supporting medicinal chemistry optimization of this chemotype for oncology indications.

Reference Inhibitor for HIV-1 Reverse Transcriptase Mechanistic Studies

With a validated IC₅₀ of 190 nM against HIV-1 RT [2], this compound functions as a moderate-potency NNRTI reference tool. It is particularly suited for comparative binding-mode studies alongside clinical NNRTIs like nevirapine (IC₅₀ ≈ 84 nM), where its 2.3-fold lower potency and distinct triazinobenzimidazole scaffold can help delineate pharmacophoric requirements for NNRTI pocket engagement. Procurement of this compound enables virology laboratories to include a non-dipyridodiazepinone control in antiviral screening cascades, ensuring assay robustness and scaffold-specificity assessment.

Negative Control in DHFR-Focused Lead Optimization

Given the established DHFR inhibitory activity of the triazinobenzimidazole class, the target compound—with its divergent 4-(2-ethoxyphenyl) substitution—is likely to exhibit significantly altered DHFR binding compared to the class benchmark 4,4-dimethyl analog (IC₅₀ 10.9 µM) [3]. Consequently, it can be deployed as a selectivity control in DHFR inhibitor screening panels, helping medicinal chemists distinguish between scaffold-driven DHFR inhibition and substituent-specific potency. This application is critical for antifolate drug discovery programs aiming to minimize off-target DHFR activity while optimizing for alternative targets such as HIV RT or cancer-specific pathways.

Building Block for Diversity-Oriented Synthesis of Fused Triazine Libraries

The 2-amino group and the 4-aryl substituent provide two orthogonal handles for further derivatization, making this compound a versatile building block for diversity-oriented synthesis [REFS-1, REFS-3]. It can undergo Buchwald-Hartwig amination at the 2-amine position or electrophilic aromatic substitution on the 2-ethoxyphenyl ring to generate focused libraries. For procurement, this dual-functionalization capability maximizes the utility of a single high-purity batch, supporting parallel medicinal chemistry efforts across multiple target classes.

Quote Request

Request a Quote for 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.